
10-Methoxy-6,10-dimethylundecan-2-OL
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Overview
Description
10-Methoxy-6,10-dimethylundecan-2-OL is a chemical compound with the molecular formula C14H28O2 It is an alcohol derivative characterized by the presence of a methoxy group and two methyl groups on an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-6,10-dimethylundecan-2-OL typically involves the alkylation of a suitable precursor. One common method is the reaction of 6,10-dimethylundecan-2-one with methanol in the presence of an acid catalyst to introduce the methoxy group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters are carefully controlled to ensure consistent product quality. The use of advanced purification techniques such as distillation and recrystallization is common to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-6,10-dimethylundecan-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 10-Methoxy-6,10-dimethylundecan-2-one
Reduction: 10-Methoxy-6,10-dimethylundecane
Substitution: 10-Iodo-6,10-dimethylundecan-2-OL
Scientific Research Applications
10-Methoxy-6,10-dimethylundecan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 10-Methoxy-6,10-dimethylundecan-2-OL involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in hydrophobic interactions, influencing its biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6,10-Dimethylundecan-2-one
- 6,10-Dimethylundecane
- 10-Iodo-6,10-dimethylundecan-2-OL
Uniqueness
10-Methoxy-6,10-dimethylundecan-2-OL is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds like 6,10-Dimethylundecan-2-one, which lacks the methoxy group, and 6,10-Dimethylundecane, which lacks both the methoxy and hydroxyl groups. The methoxy group enhances its solubility and reactivity, making it valuable in various applications.
Properties
CAS No. |
61099-55-6 |
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Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
10-methoxy-6,10-dimethylundecan-2-ol |
InChI |
InChI=1S/C14H30O2/c1-12(8-6-10-13(2)15)9-7-11-14(3,4)16-5/h12-13,15H,6-11H2,1-5H3 |
InChI Key |
VXEDSPVHAPCJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)O)CCCC(C)(C)OC |
Origin of Product |
United States |
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